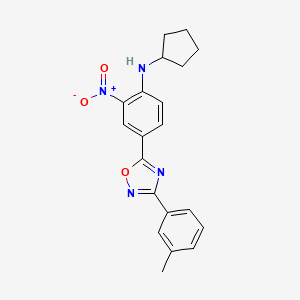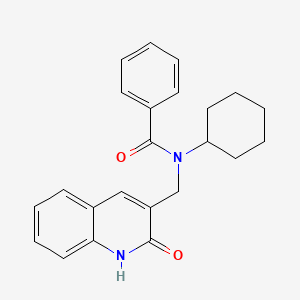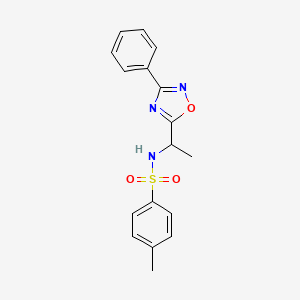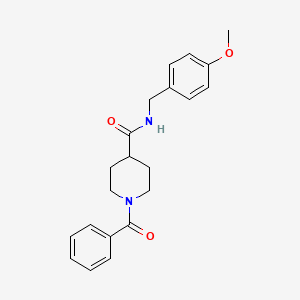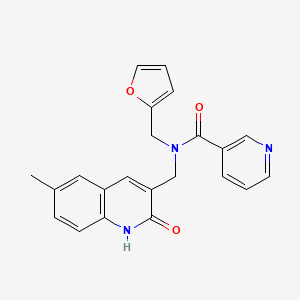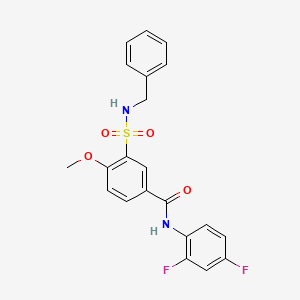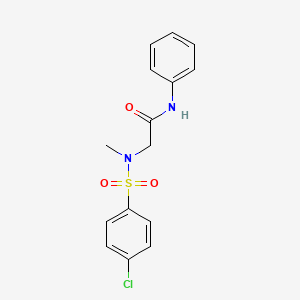
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide, also known as BDCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDCB is a sulfonamide derivative that is synthesized using a specific method, which will be discussed in detail in This paper aims to provide an overview of BDCB, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. By inhibiting these enzymes and pathways, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide may be able to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide can induce apoptosis in cancer cells by activating caspase enzymes. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide can reduce tumor growth and improve survival rates in animal models.
実験室実験の利点と制限
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has several advantages for lab experiments. It is a cost-effective option for scientific research, as the synthesis method has been optimized to produce high yields of the compound. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has shown promising results in various scientific research applications, making it a valuable tool for studying cancer, inflammation, and bacterial infections. However, there are also limitations to using 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments. One limitation is that the mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, which can make it difficult to interpret results. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
For research on 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide include further investigation of its mechanism of action, clinical trials to determine safety and efficacy in humans, and exploration of its potential as an antibacterial agent.
合成法
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is synthesized using a multi-step process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-2-aminobenzenesulfonamide in the presence of a base to form an intermediate. This intermediate is then reacted with 4-chloro-2-methylaniline and acetic anhydride to yield the final product, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide. The synthesis method for 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been optimized to produce high yields of the compound, making it a cost-effective option for scientific research.
科学的研究の応用
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in treating cancer, inflammation, and bacterial infections. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has also been studied for its antibacterial properties, with promising results in inhibiting the growth of various bacterial strains.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(11-15(19)17-13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNJQICXXNMAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


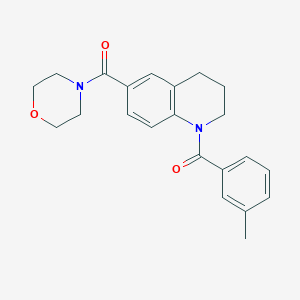

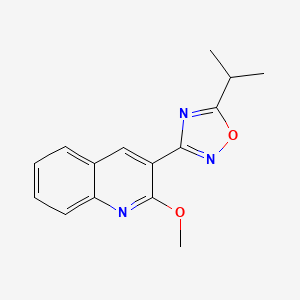
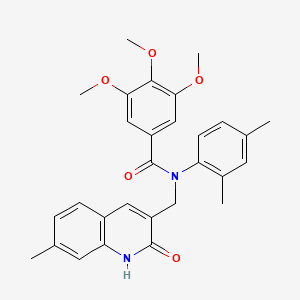

![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
